1,7-Octadien-4-ol 4-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Octadien-4-ol 4-Acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a colorless to pale yellow oily liquid with a mixture of rose and lavender oil aroma . This compound is used in various fields, including neurology research and analytical standards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Octadien-4-ol 4-Acetate can be synthesized through various methods. One common approach involves the reaction of butadiene with water under specific conditions . The reaction typically occurs at a temperature between 50°C and 100°C, with the presence of a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Octadien-4-ol 4-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,7-Octadien-4-ol 4-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies related to neurology and the development of analytical standards.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1,7-Octadien-4-ol 4-Acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biochemical processes. For example, it may interact with olfactory receptors, contributing to its use in the fragrance industry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalyl Acetate: Similar in structure and used in the fragrance industry.
Geraniol Acetate: Another compound with a similar aroma profile and applications.
2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Shares similar chemical properties and uses.
Uniqueness
1,7-Octadien-4-ol 4-Acetate stands out due to its specific molecular structure, which imparts unique chemical reactivity and aroma characteristics. Its versatility in various chemical reactions and applications in multiple fields highlights its significance .
Eigenschaften
Molekularformel |
C10H16O2 |
---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
octa-1,7-dien-4-yl acetate |
InChI |
InChI=1S/C10H16O2/c1-4-6-8-10(7-5-2)12-9(3)11/h4-5,10H,1-2,6-8H2,3H3 |
InChI-Schlüssel |
FXLCLFLCDQVZPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.